molecular formula C12H16O B2599802 2-Cyclobutyl-2-phenylethanol CAS No. 1599265-68-5

2-Cyclobutyl-2-phenylethanol

Cat. No. B2599802
CAS RN: 1599265-68-5
M. Wt: 176.259
InChI Key: FVYFUWLHTMATRJ-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-phenylethanol is a cyclic alcohol with the chemical formula C14H18O. It is also known as 2-cyclobutyl-2-phenylethan-1-ol .


Molecular Structure Analysis

The molecular weight of 2-Cyclobutyl-2-phenylethanol is 176.26 . The InChI code for this compound is 1S/C12H16O/c13-9-12 (11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 .


Physical And Chemical Properties Analysis

The physical form of 2-Cyclobutyl-2-phenylethanol is liquid . It has a storage temperature of 4°C . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biosynthesis and Biofuel Potential

  • 2-Phenylethanol (2-PE), a derivative of 2-Cyclobutyl-2-phenylethanol, is being explored for its potential as a next-generation biofuel. Studies have focused on the biosynthesis of 2-PE using microbial cell factories, such as Enterobacter sp. CGMCC 5087 and E. coli, which have been genetically engineered to increase production efficiency. This approach not only offers a sustainable method for producing 2-PE but also lays the groundwork for industrial-scale production of its derivatives (Liu et al., 2018).

Industrial Applications in Cosmetics and Food Industries

  • 2-Phenylethanol, with its rose-like fragrance, finds extensive use in the cosmetic, perfume, and food industries. Biotechnological production methods, particularly microbial transformation, are becoming increasingly popular due to their environmental friendliness and the resulting products being considered "natural." These methods have seen significant advancements, including strategies to increase production and the application of in situ product removal techniques (Hua & Xu, 2011).

Metabolic Engineering for Enhanced Production

  • Metabolic engineering of Saccharomyces cerevisiae for the production of 2-PE through the Ehrlich pathway has been reported. This involves the catabolism of L-phenylalanine and the use of alcohol dehydrogenases. The engineered yeast strains have shown promising results in terms of 2-PE production, demonstrating the potential for efficient biotechnological production methods (Kim, Cho, & Hahn, 2014).

Novel Production Pathways

  • Research has also focused on identifying new strains and pathways for the production of 2-PE. For example, Enterobacter sp. CGMCC 5087 has been shown to produce 2-PE through the phenylpyruvate pathway, using renewable monosaccharides as the carbon source. This finding provides a novel and potential method for sustainable 2-PE production (Zhang et al., 2014).

Flavor and Fragrance Compound Production

  • 2-Phenylethanol is an important flavor and fragrance compound with a rose-like odor. The biotechnological production of 2-PE is gaining attention as an alternative to chemical synthesis, with methods harnessing the Ehrlich pathway of yeasts for bioconversion of L-phenylalanine. This approach requires overcoming product inhibition through in situ product removal (Etschmann et al., 2002).

Mechanism of Action

While the mechanism of action for 2-Cyclobutyl-2-phenylethanol is not explicitly stated, 2-Phenylethanol, a similar compound, has been found to have antimicrobial activity against selected phytopathogenic fungi .

Safety and Hazards

The safety information available indicates that 2-Cyclobutyl-2-phenylethanol has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The global market demand for 2-Phenylethanol, a similar compound, has been increasing every year due to its wide applications in cosmetic, pharmaceutical, food, and beverage industries . This suggests that there could be a growing interest in related compounds like 2-Cyclobutyl-2-phenylethanol.

properties

IUPAC Name

2-cyclobutyl-2-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYFUWLHTMATRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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